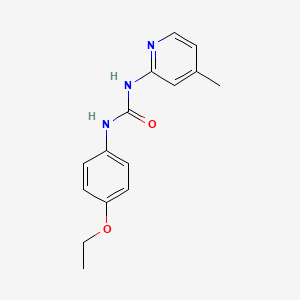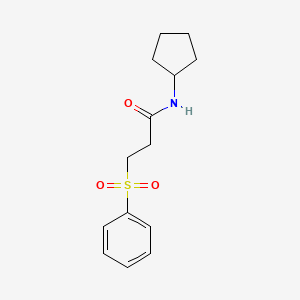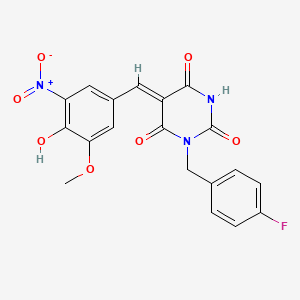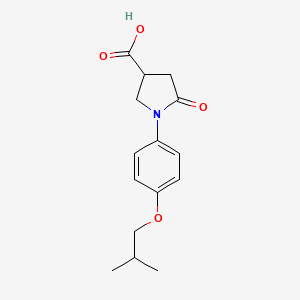
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea (EMPU) is a chemical compound that has shown great potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the inhibition of various enzymes and signaling pathways. N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea inhibits the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea induces cell cycle arrest and apoptosis. In neurons, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea protects against oxidative stress and inflammation. In inflammation, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea reduces the production of pro-inflammatory cytokines. Additionally, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species (ROS).
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form using column chromatography. N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has also been shown to be stable under various conditions, which makes it suitable for use in various experimental settings. However, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea. One potential direction is to study its potential applications in other fields of research, such as cardiovascular disease and diabetes. Another potential direction is to study the effects of N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea in vivo, using animal models. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea and to identify potential targets for its use in various fields of research.
合成方法
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea can be synthesized using a method that involves the reaction of 4-ethoxyaniline with 4-methyl-2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated at a temperature of 80-85°C for several hours. The resulting product is purified using column chromatography to obtain pure N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea.
科学研究应用
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been studied for its potential applications in various fields of research, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to protect neurons from oxidative stress and inflammation. In inflammation, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to reduce the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-13-6-4-12(5-7-13)17-15(19)18-14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNWPNSQLZZXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![allyl 2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5489427.png)

![2-(methoxymethyl)-7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5489430.png)

![N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5489437.png)
![{4-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5489442.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5489444.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-isopropyl-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5489452.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(2-pyrimidinyl)-4-piperidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5489456.png)
![1-(3-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}propyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5489467.png)
![1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5489477.png)

